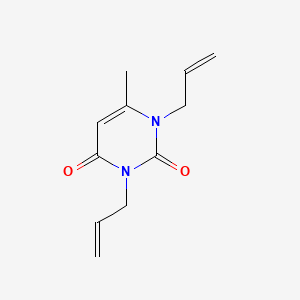
N(1),N(3)-Diallyl-6-methyluracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1),N(3)-Diallyl-6-methyluracil, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Herbicidal Applications
One of the primary applications of N(1),N(3)-Diallyl-6-methyluracil is in herbicide development. Research indicates that compounds similar to this compound exhibit effective herbicidal properties against a wide range of weeds, including both broadleaf and grass species. These compounds are particularly effective against difficult-to-control weeds such as nutsedge and perennial grasses like quackgrass and Johnson grass. The unique properties of these uracils allow for their use in various environments, including industrial areas and agricultural lands adjacent to crops .
Key Findings:
- Selective Herbicidal Action: By adjusting application rates and timing, certain derivatives can selectively control weeds in crops such as cotton, corn, and asparagus without harming the crops themselves .
- High Oil Solubility: Many derivatives possess high oil solubility, making them suitable for formulation in herbicidal oils, which enhances their effectiveness and ease of application .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of diallyl groups at the nitrogen positions. The synthetic pathways often leverage established methods for modifying uracil derivatives to enhance their biological activity.
Synthesis Overview:
- Multi-step Reactions: Synthesis involves reactions with various reagents under controlled conditions to ensure high yields and purity of the final product. For instance, the use of specific solvents and temperatures can significantly affect the outcomes .
- Characterization Techniques: Characterization of synthesized compounds is commonly performed using spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry to confirm structure and purity .
Case Studies
Several case studies highlight the practical applications of this compound:
- Field Trials on Weeds:
- In Vitro Anticancer Studies:
特性
CAS番号 |
62899-01-8 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
6-methyl-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O2/c1-4-6-12-9(3)8-10(14)13(7-5-2)11(12)15/h4-5,8H,1-2,6-7H2,3H3 |
InChIキー |
VOOOCUYBDURHQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1CC=C)CC=C |
正規SMILES |
CC1=CC(=O)N(C(=O)N1CC=C)CC=C |
Key on ui other cas no. |
62899-01-8 |
同義語 |
N(1),N(3)-diallyl-6-methyluracil |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















